molecular formula C9H16BrNO B1383815 5-(Bromomethyl)-1-isopropyl-2-piperidinone CAS No. 1824129-89-6

5-(Bromomethyl)-1-isopropyl-2-piperidinone

Cat. No.: B1383815
CAS No.: 1824129-89-6
M. Wt: 234.13 g/mol
InChI Key: KLUMGEZNAICMMU-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-isopropyl-2-piperidinone: is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a bromomethyl group attached to the piperidine ring, along with an isopropyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1-isopropyl-2-piperidinone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropylpiperidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-isopropyl-2-piperidinone can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group in the piperidine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-1-isopropyl-2-piperidinone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: The compound is explored for its potential pharmacological properties. It may serve as a precursor in the synthesis of drugs targeting neurological disorders due to its piperidine core, which is a common motif in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its bromomethyl group allows for further functionalization, making it useful in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-isopropyl-2-piperidinone largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

    1-Isopropylpiperidin-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-1-isopropylpiperidin-2-one: Similar structure but with a chloromethyl group instead of bromomethyl, which may result in different reactivity and biological activity.

    5-(Hydroxymethyl)-1-isopropylpiperidin-2-one: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its pharmacokinetic properties.

Uniqueness: The presence of the bromomethyl group in 5-(Bromomethyl)-1-isopropyl-2-piperidinone makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for further chemical modifications. This reactivity distinguishes it from its analogs and makes it valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-(bromomethyl)-1-propan-2-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-7(2)11-6-8(5-10)3-4-9(11)12/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUMGEZNAICMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CCC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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